Benzyl 2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanylacetate
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Overview
Description
Preparation Methods
The synthesis of BENZYL ((3-ME-7-OCTYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)THIO)ACETATE typically involves multiple steps, including the formation of the purine ring system and subsequent functionalization. The synthetic route may include:
Formation of the Purine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the benzyl, methyl, and octyl groups through various substitution reactions.
Thioester Formation: The final step involves the formation of the thioester linkage, which can be achieved using reagents like thionyl chloride or similar thioesterification agents.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
BENZYL ((3-ME-7-OCTYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)THIO)ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced forms.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
BENZYL ((3-ME-7-OCTYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)THIO)ACETATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of BENZYL ((3-ME-7-OCTYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)THIO)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cellular receptors and modulating signal transduction pathways.
The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
BENZYL ((3-ME-7-OCTYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)THIO)ACETATE can be compared with other similar compounds, such as:
BENZYL ((7 (2-MEO-ET)3-ME-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)THIO)ACETATE: Similar structure but with different substituents, leading to variations in chemical and biological properties.
ME ((7-BENZYL-3-METHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)THIO)ACETATE: Another structurally related compound with distinct functional groups.
The uniqueness of BENZYL ((3-ME-7-OCTYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)THIO)ACETATE lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C23H30N4O4S |
---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
benzyl 2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanylacetate |
InChI |
InChI=1S/C23H30N4O4S/c1-3-4-5-6-7-11-14-27-19-20(26(2)22(30)25-21(19)29)24-23(27)32-16-18(28)31-15-17-12-9-8-10-13-17/h8-10,12-13H,3-7,11,14-16H2,1-2H3,(H,25,29,30) |
InChI Key |
VKGASJJMYJSBBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C2=C(N=C1SCC(=O)OCC3=CC=CC=C3)N(C(=O)NC2=O)C |
Origin of Product |
United States |
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